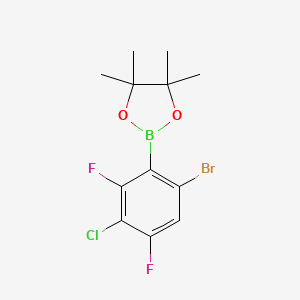

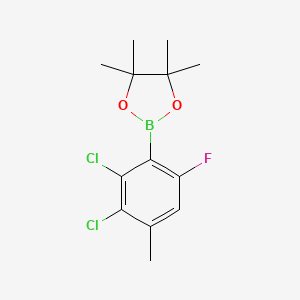

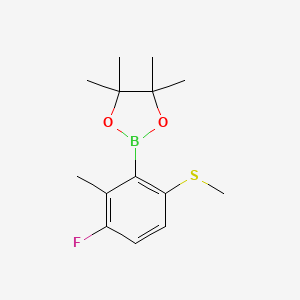

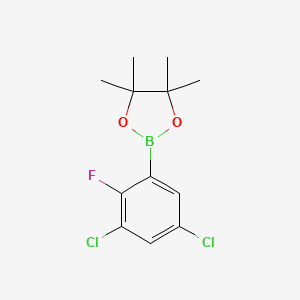

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

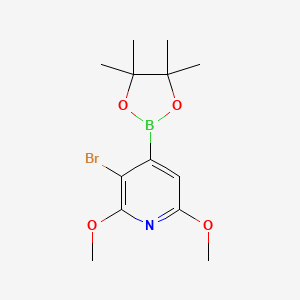

“3,5-Dichloro-2-fluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121515-08-8 . Its IUPAC name is 2-(3,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound has a molecular weight of 290.96 .

Synthesis Analysis

The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The InChI code for the compound is 1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis

In the context of Suzuki–Miyaura coupling, the compound can participate in reactions involving the transfer of formally nucleophilic organic groups from boron to palladium . This process, known as transmetalation, is a key step in the coupling reaction .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are generally known to be valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for creating carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester is converted into a corresponding hydrocarbon and a boronic acid . This reaction is usually facilitated by a radical approach .

Biochemical Pathways

The protodeboronation of pinacol boronic esters can be paired with a Matteson homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various substrates, including methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

Pinacol boronic esters are usually bench stable, easy to purify, and often commercially available , which can make them more suitable for use in various chemical transformations.

Result of Action

The result of the compound’s action depends on the specific reaction it’s used in. For example, in the case of the formal anti-Markovnikov alkene hydromethylation, the result is the addition of a methyl group to an alkene in an anti-Markovnikov manner . This can lead to the synthesis of various organic compounds.

Action Environment

The action of 3,5-Dichloro-2-fluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which the reaction is carried out.

Safety and Hazards

Future Directions

The compound’s future directions are likely to be influenced by ongoing research in the field of Suzuki–Miyaura coupling . As this reaction is widely used in carbon–carbon bond forming reactions, further developments in the preparation and use of organoboron reagents could have significant implications for the use of this compound .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This interaction involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product. The compound’s stability and reactivity make it an essential reagent in organic synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom is replaced by a carbon atom from an organic halide. This process is facilitated by the palladium catalyst, which acts as a mediator in the reaction. The compound’s stability and reactivity are crucial for the successful completion of the Suzuki-Miyaura coupling reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable under standard storage conditions, but its reactivity can lead to degradation over time. Long-term effects on cellular function have not been extensively studied, but the compound’s role in organic synthesis suggests that it may have minimal impact on cellular processes when used in controlled conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been thoroughly investigated. As with many chemical compounds, it is likely that higher doses may lead to toxic or adverse effects. Threshold effects and safe dosage levels would need to be determined through rigorous testing in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Its role in organic synthesis suggests that it may interact with transporters or binding proteins that facilitate its movement within cells. The compound’s stability and reactivity may also influence its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Its role in organic synthesis suggests that it may be directed to specific compartments or organelles within cells. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action .

Properties

IUPAC Name |

2-(3,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVABORQBRLBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.